![molecular formula C17H14N4O3S2 B2411241 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone CAS No. 894010-32-3](/img/structure/B2411241.png)
2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as DTT and is used as a biochemical tool to study protein disulfide isomerases (PDIs).
Scientific Research Applications
Antitumor Activity
Pyridazinone derivatives, including those related to 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone, have been synthesized and studied for their antitumor activities. One study demonstrated that similar compounds exhibited significant inhibitory activity against MGC-803 and Bcap-37 tumor cells. The structure-activity relationship analysis indicated that substituents on the benzene ring, such as fluorine, chlorine, or trifluoromethyl groups, played a key role in enhancing the anticancer activity of these compounds (Qin et al., 2020).
Antiviral Activity
In another study, derivatives of pyridazinones were synthesized and evaluated for their antiviral activities. These compounds showed potential as precursors for creating molecules with antiviral properties, which could be further explored for their effectiveness against specific viruses (Attaby et al., 2006).
Anti-Breast Cancer Agents
A specific study focused on the synthesis of thiazolyl(hydrazonoethyl)thiazoles, starting from a building block similar to the compound . These synthesized compounds showed promising antitumor activities against MCF-7 tumor cells, indicating their potential as anti-breast cancer agents (Mahmoud et al., 2021).
Anticancer, Antiangiogenic, and Antioxidant Agents
Pyridazinones, akin to the compound , have been synthesized and characterized for their biological activities. Some of these derivatives demonstrated inhibitory effects on various human cancer cell lines, along with potential antiangiogenic and antioxidant properties (Kamble et al., 2015).
Cholinesterase Inhibitors
Certain derivatives of the compound have been synthesized and assessed for their anticholinesterase activities. This research indicated their potential use in treatments related to neurological disorders, where cholinesterase inhibition is beneficial (Mohsen et al., 2014).
Fungicidal Activity
Some synthesized derivatives of pyridazinones exhibited moderate to good fungicidal activities, suggesting their potential use in agricultural applications or as a starting point for developing new fungicides (Mao et al., 2012).
Antitubercular Activity
Research on benzoxazolylthio-derivatives, related to the compound , has shown significant antitubercular activity. These compounds were evaluated against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Venugopal et al., 2020).
properties
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c1-10-17(26-11(2)18-10)14-7-8-16(20-19-14)25-9-15(22)12-3-5-13(6-4-12)21(23)24/h3-8H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHBSFGSIXGNTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.